![molecular formula C23H29BrN2O3 B2993594 1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1094300-38-5](/img/structure/B2993594.png)
1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
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Description
1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C23H29BrN2O3 and its molecular weight is 461.4. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Novel derivatives of the imidazo[1,2-a]azepine class have been synthesized and assessed for their antimicrobial properties. Among these, certain derivatives displayed in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This highlights their potential as scaffolds for developing new antibacterial and antifungal agents (Demchenko et al., 2020).
Antifungal and Antiviral Activities
Research into imidazo[1,2-a]azepine derivatives also includes the exploration of their antifungal properties, particularly against Candida species, showcasing the versatility of these compounds in combating fungal infections. Additionally, some derivatives have demonstrated antiviral activities, offering a promising avenue for the development of new antiviral drugs (Massa et al., 1992).
Anticancer Potential
Imidazo[1,2-a]pyrimidine derivatives, related to the queried compound, have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Some of these compounds showed higher potency than the standard drug etoposide, indicating their potential as novel anticancer agents (Mahdavi et al., 2017).
Material Science Applications
In the field of material science, imidazole derivatives, including imidazo[1,2-a]azepines, have been studied for their corrosion inhibition properties on metals in acidic solutions. These studies provide insights into the protective capabilities of these compounds against corrosion, highlighting their application in materials preservation and engineering (Prashanth et al., 2021).
Organic Synthesis Intermediates
The diverse chemical reactivity and structural versatility of imidazo[1,2-a]azepine derivatives make them valuable intermediates in organic synthesis. They have been utilized in various synthetic routes to produce a range of compounds, including complex heterocyclic structures that are of interest in pharmaceutical research and development (Kuznetsova et al., 2022).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2O3.BrH/c1-3-28-21-14-10-19(11-15-21)24-17-23(26,18-8-12-20(27-2)13-9-18)25-16-6-4-5-7-22(24)25;/h8-15,26H,3-7,16-17H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYYIVZAQMDPIN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)OC)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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